molecular formula C7H6Cl2N2S B098561 1-(3,4-Dichlorophenyl)-2-thiourea CAS No. 19250-09-0

1-(3,4-Dichlorophenyl)-2-thiourea

Cat. No. B098561
CAS RN: 19250-09-0
M. Wt: 221.11 g/mol
InChI Key: CCNCITSJXCSXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-2-thiourea is a chemical compound that belongs to the class of thioureas, characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, with the nitrogen atom also bonded to a phenyl ring substituted with chlorine atoms. The compound has been the subject of various studies due to its interesting chemical and physical properties, as well as its potential applications in different fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of derivatives of this compound has been reported using different starting materials and conditions. For instance, compounds with the core structure of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea have been synthesized and characterized by spectroscopic techniques such as IR, 1H and 13C NMR, and single-crystal X-ray diffraction . Another synthesis method involves the condensation reaction of amino pyrimidin with p-chlorophenyl isothiocyanate to produce 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea . Additionally, a simple synthesis method using benzoyl chloride, ammonium thiocyanate, and o-chloroaniline has been described, with PEG-400 as a catalyst .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using single-crystal X-ray diffraction. These studies have revealed various crystalline systems and space groups, such as monoclinic and triclinic, with molecules often exhibiting intramolecular hydrogen bonding and planar configurations due to the presence of intramolecular N-H...O bonds . The dihedral angles between the planes of the thiocarbonyl and carbonyl groups and the substituted phenyl rings have been reported, providing insight into the three-dimensional conformation of these molecules .

Chemical Reactions Analysis

The reactivity of thiourea derivatives has been explored in various chemical reactions. For example, thioureas have been used in [3+2] cycloaddition reactions with donor-acceptor cyclopropanes, serving as a source of amino groups and participating in a domino process to yield 2-amino-dihydrothiophenes . Additionally, thiourea derivatives have been reacted with metal chlorides to form complexes with metals such as cobalt(II), nickel(II), and copper(II), revealing square planar geometries for these complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized using various spectroscopic methods. Infrared spectra have shown significant stretching vibrations corresponding to different functional groups within the molecules . NMR chemical shifts for the thiourea moiety have been observed, providing information on the electronic environment of the atoms . The compounds' melting points, solubility, and crystalline structures have also been determined, contributing to a comprehensive understanding of their physical properties .

Relevant Case Studies

Several case studies have highlighted the potential applications of this compound derivatives. For instance, some derivatives have been evaluated for their urease inhibitory activity, demonstrating significant biological activity and providing insights into structure-activity relationships . Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, suggesting their potential as therapeutic agents . Additionally, the antioxidant activity of certain copper(I) thiourea derivatives has been assessed, with some compounds showing high free radical scavenging ability .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization of Derivatives: A study explored the synthesis and characterization of compounds such as N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea and its isomers. These compounds were characterized using spectroscopic techniques like IR, 1H and 13C NMR, and single-crystal X-ray diffraction, offering insights into their molecular structure and vibrational modes (Yusof, Jusoh, Khairul & Yamin, 2010).

Molecular Structure and Vibrational Spectra

  • Investigation of Molecular Structure and Spectroscopic Properties: Another research focused on the molecular structure, spectroscopic properties, and hydrogen bonding interactions of isomeric 1-(adamantan-1-ylcarbonyl)-3-(dichlorophenyl)thioureas. This study provided valuable information on the low-frequency values observed for stretching modes and molecular interactions in these compounds (Saeed, Ashraf, Erben & Simpson, 2017).

Reactivity and Potential Applications

  • Analysis of Reactivity and Potential Applications

    Research on 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-6) delved into its reactive sites, nonlinear optical properties, and local reactivity properties. The study highlighted the compound's potential as a material for nonlinear optical applications and as a lead compound for developing new antifungal agents (Aswathy et al., 2017).

  • Computational and Experimental Analysis

    Another study presented both computational and experimental analyses of a thiourea derivative, specifically focusing on its vibrational modes, reactivity sites, and nonlinear optical properties. This comprehensive study contributes to understanding the molecular characteristics and potential applications of such derivatives (Bielenica et al., 2020).

Bioactivity and Enzyme Inhibition

  • Enzyme Inhibition and Mercury Sensing: A study on various thiourea derivatives, including 1-(3-chlorophenyl)-3-cyclohexylthiourea, revealed their potential as enzyme inhibitors and mercury sensors. It highlighted the ability of these compounds to inhibit acetylcholinesterase and butyrylcholinesterase, and their sensitivity in detecting toxic metals like mercury (Rahman et al., 2021).

Therapeutic Potential and Docking Studies

  • Molecular Docking and Biological Activities: Research involving new bioactive Cu(I) thiourea derivatives with triphenylphosphine highlighted their synthesis, structure, and molecular docking studies. The study also explored the interaction of these compounds with DNA and their antioxidant activities, suggesting potential therapeutic applications (Hussain et al., 2020).

Safety and Hazards

The safety and hazards associated with “1-(3,4-Dichlorophenyl)-2-thiourea” would depend on its exact structure and how it’s used. For example, a related compound, 3,4-dichlorophenyl isocyanate, is classified as acutely toxic if swallowed or inhaled, and it may cause serious eye damage and respiratory irritation .

properties

IUPAC Name

(3,4-dichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNCITSJXCSXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172846
Record name 1-(3,4-Dichlorophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730296
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

19250-09-0
Record name N-(3,4-Dichlorophenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19250-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)-2-thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019250090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dichlorophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-dichlorophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)-2-thiourea
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dichlorophenyl)-2-thiourea
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dichlorophenyl)-2-thiourea
Reactant of Route 4
1-(3,4-Dichlorophenyl)-2-thiourea
Reactant of Route 5
1-(3,4-Dichlorophenyl)-2-thiourea
Reactant of Route 6
1-(3,4-Dichlorophenyl)-2-thiourea

Q & A

Q1: How does 1-(3,4-dichlorophenyl)-2-thiourea (DCPTU) interact with the human red blood cell urea transporter?

A: The research paper suggests that DCPTU acts as a competitive inhibitor of urea transport in human red blood cells. While the exact binding site is not elucidated, the study demonstrates that high concentrations of DCPTU can partially prevent the binding of a photoaffinity label, [3H]MeACPTU, to the 40-kDa and 60-kDa protein bands believed to be components of the urea transporter []. This suggests that DCPTU competes for binding with the photolabel, likely at or near the urea binding site of the transporter.

Q2: Does the study provide any information about the structure-activity relationship (SAR) of urea analogs like DCPTU and their interaction with the urea transporter?

A: While the study doesn't delve deep into SAR, it does provide some initial observations. The fact that both thiourea and DCPTU, which share structural similarities with urea, can partially protect the transporter from photolabeling suggests that the transporter recognizes specific structural motifs []. Further research using a range of structurally diverse urea analogs would be needed to establish a detailed SAR and understand the key structural features required for binding and inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.